![molecular formula C15H17ClN2O B2885813 1-(4-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea CAS No. 866008-66-4](/img/structure/B2885813.png)
1-(4-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea
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Description
1-(4-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea, also known as CPP-109, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, GABA, and acts as an inhibitor of the enzyme GABA transaminase. This inhibition leads to an increase in the levels of GABA in the brain, which has been shown to have beneficial effects on a range of neurological and psychiatric disorders.
Scientific Research Applications
Environmental Analysis
A study by Halden and Paull (2004) discusses the use of liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) for analyzing triclocarban (TCC), a related compound to 1-(4-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea. This method allows for sensitive detection of TCC in aquatic environments, highlighting its potential as an environmental contaminant and the importance of monitoring such compounds.
Corrosion Inhibition
Research by Mistry et al. (2011) explores the effectiveness of 1,3,5-triazinyl urea derivatives, including compounds similar to 1-(4-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea, as corrosion inhibitors for mild steel in acidic environments. This study demonstrates the potential use of such compounds in protecting metals from corrosion.
Insecticide Research
The insecticidal properties of compounds closely related to 1-(4-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea are explored in a study by Mulder and Gijswijt (1973). They examine the effects of these compounds on insect species and their safety towards mammals, offering insights into potential applications in pest control.
Photocatalytic Degradation
In a study by Sirés et al. (2007), the degradation of triclocarban, a structurally similar compound, is investigated using electro-Fenton systems. This research highlights the potential for photocatalytic processes to degrade environmental contaminants related to 1-(4-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea.
Conformational Studies
A study by Corbin et al. (2001) focuses on the conformational behavior of heterocyclic ureas, relevant to the structural understanding of 1-(4-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea. This research provides insights into how these compounds interact and form complexes, which is essential for designing functional materials.
Synthesis and Characterization
Research on the synthesis of compounds structurally related to 1-(4-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea, such as 4-(4-Chlorophenyl)-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidine-2(H)-one, is detailed in a study by Jing Xiao-hui (2006). This study discusses the optimized conditions for the synthesis of these compounds, contributing to the broader understanding of their chemical properties.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1-ethynylcyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-2-15(10-4-3-5-11-15)18-14(19)17-13-8-6-12(16)7-9-13/h1,6-9H,3-5,10-11H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIFRLBRZIMMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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